2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
CAS No.: 922097-18-5
Cat. No.: VC4135723
Molecular Formula: C21H26N2O5S
Molecular Weight: 418.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922097-18-5 |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 |
| IUPAC Name | 2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H26N2O5S/c1-6-27-17-10-7-14(2)11-19(17)29(25,26)22-15-8-9-16-18(12-15)28-13-21(3,4)20(24)23(16)5/h7-12,22H,6,13H2,1-5H3 |
| Standard InChI Key | LIGMPIVKJYZSBR-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, 2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,oxazepin-8-yl)benzenesulfonamide, reflects its intricate architecture. Its molecular formula is C<sub>21</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S, yielding a molecular weight of 418.5 g/mol. Key structural elements include:
-
A benzenesulfonamide group at position 8 of the oxazepine ring.
-
Ethoxy and methyl substituents on the benzene ring.
-
A tetrahydrobenzo[b]oxazepin-4-one framework with three methyl groups at positions 3, 3, and 5.
The presence of the oxazepine ring introduces conformational rigidity, while the sulfonamide group enhances hydrogen-bonding capacity, critical for molecular interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S |
| Molecular Weight | 418.5 g/mol |
| Key Functional Groups | Sulfonamide, oxazepine, ethoxy |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the oxazepine ring. A representative route includes:
-
Oxazepine Ring Formation: Cyclization of a substituted 2-aminophenol derivative with a ketone under acidic conditions yields the tetrahydrobenzo[b][1,oxazepin-4-one scaffold .
-
Sulfonamide Introduction: Reaction of the oxazepine amine with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) forms the sulfonamide bond.
-
Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound from byproducts.
Industrial Optimization
Scale-up production necessitates optimizing reaction conditions to enhance yield and reduce costs. Strategies include:
-
Continuous Flow Reactors: Minimizing reaction times and improving heat transfer.
-
Green Solvents: Replacing traditional solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether.
-
Catalytic Methods: Employing organocatalysts to reduce reagent waste .
Biological Activity and Mechanisms
Table 2: Hypothesized Biological Activities
Antimicrobial Properties
The benzenesulfonamide group is a hallmark of sulfa drugs, which inhibit bacterial dihydropteroate synthase. Although specific data on this compound’s efficacy are lacking, structurally related sulfonamides exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens .
Comparative Analysis with Structural Analogs
Analog 1: 4-Ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzenesulfonamide
This analog differs in the positioning of ethoxy and methyl groups on the benzene ring. Despite similar molecular weight (418.5 g/mol), the altered substituent arrangement may reduce steric hindrance, enhancing binding to planar enzyme active sites .
Analog 2: Dorsomorphin
A well-characterized BMPR inhibitor, dorsomorphin lacks the sulfonamide group but shares the oxazepine core. The titular compound’s sulfonamide moiety could improve solubility and target selectivity compared to dorsomorphin’s pyrazolo[1,5-a]pyrimidine scaffold .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for developing:
-
Selective Kinase Inhibitors: Optimizing substituents to enhance BMPR2 specificity over related kinases (e.g., ACVR1).
-
Antimicrobial Agents: Modifying the sulfonamide group to overcome resistance mechanisms.
Material Science
The oxazepine ring’s stability under thermal and oxidative conditions positions the compound as a candidate for:
-
Polymer Cross-Linking Agents: Enhancing mechanical strength in high-performance plastics.
-
Coating Additives: Improving corrosion resistance via sulfonamide-mediated surface adhesion.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume